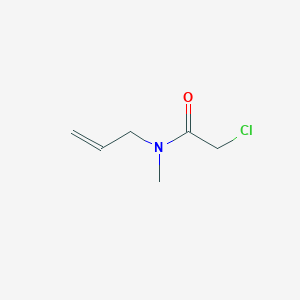
2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide is an organic compound with the molecular formula C6H10ClNO and a molecular weight of 147.604 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide typically involves the reaction of N-methyl-N-(prop-2-en-1-yl)amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted acetamides.
Oxidation: Products include N-oxides.
Reduction: Products include amines and other reduced derivatives.
Applications De Recherche Scientifique
2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N,N-diethylacetamide: Similar structure but with diethyl groups instead of N-methyl-N-(prop-2-en-1-yl) groups.
2-Chloro-N-(prop-2-en-1-yl)acetamide: Lacks the N-methyl group.
N-(prop-2-en-1-yl)acetamide: Lacks both the chlorine and N-methyl groups.
Uniqueness
2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the chloro and N-methyl-N-(prop-2-en-1-yl) groups allows for a wide range of chemical modifications and applications .
Propriétés
Formule moléculaire |
C6H10ClNO |
|---|---|
Poids moléculaire |
147.60 g/mol |
Nom IUPAC |
2-chloro-N-methyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C6H10ClNO/c1-3-4-8(2)6(9)5-7/h3H,1,4-5H2,2H3 |
Clé InChI |
GANGOCMXLRYLOL-UHFFFAOYSA-N |
SMILES canonique |
CN(CC=C)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


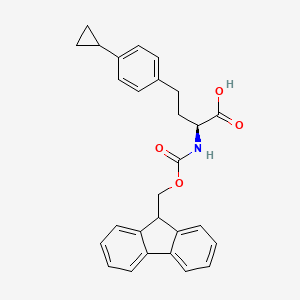
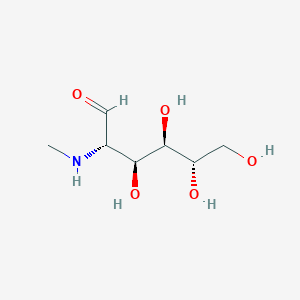
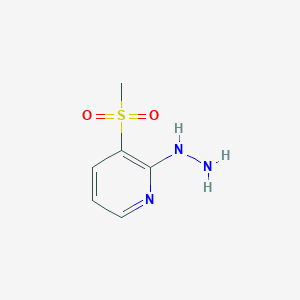

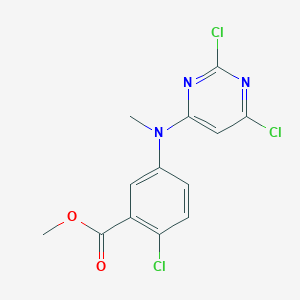

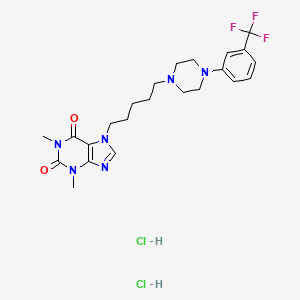

![Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate](/img/structure/B12851479.png)

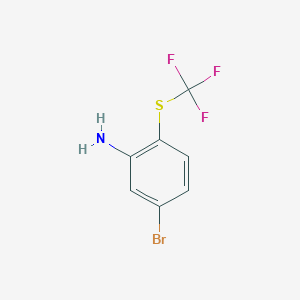
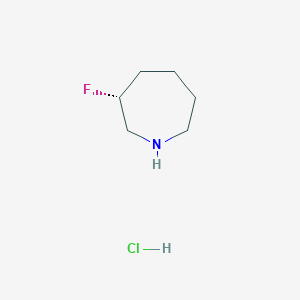
![(E)-5-(8-Oxo-5,6,7,8-tetrahydropyrrolo[2,3-c]azepin-4(1H)-ylidene)imidazolidine-2,4-dione](/img/structure/B12851508.png)
![1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone](/img/structure/B12851509.png)
